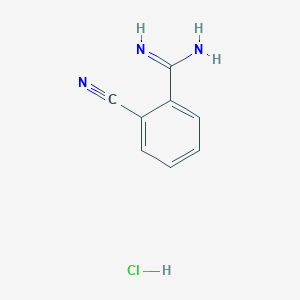

2-Cyanobenzamidine Hydrochloride

Description

BenchChem offers high-quality 2-Cyanobenzamidine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyanobenzamidine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyanobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGKIZLAUKEEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Characterization of 2-Cyanobenzamidine Hydrochloride

A Comprehensive Analytical Framework for Drug Discovery Applications

Executive Summary & Structural Context

2-Cyanobenzamidine hydrochloride (CAS: 18637-00-8) is a critical bifunctional intermediate often utilized in the synthesis of quinazolines and other nitrogenous heterocycles. However, its structural characterization presents a unique challenge due to ring-chain tautomerism .

The "ortho effect" facilitates a reversible cyclization between the open-chain 2-cyanobenzamidine (I) and the cyclic 1-aminoisoindolenine (II) . In the hydrochloride salt form, the equilibrium is heavily influenced by solvent polarity and pH.

This guide provides a definitive analytical workflow to unambiguously confirm the structure of the open-chain salt, distinguishing it from its cyclic isomer and common hydrolytic impurities (e.g., 2-cyanobenzamide).

The Structural Challenge: Open vs. Cyclic Forms

Before commencing analysis, researchers must understand the dynamic equilibrium. The "Gold Standard" for confirming the open-chain structure is the detection of the nitrile group, which is absent in the cyclic isoindoline form.

Key Structural Markers:

-

Target (Open): Contains a discrete

group and an amidine -

Isomer (Cyclic): Contains a five-membered ring with an exocyclic amine and endocyclic imine; lacks the nitrile stretch.

Analytical Workflow Visualization

The following decision tree outlines the logical progression for validating the material.

Figure 1: Analytical decision matrix for distinguishing 2-cyanobenzamidine from its cyclic tautomer.

Detailed Characterization Protocols

4.1. Infrared Spectroscopy (FT-IR)

Objective: The primary "Go/No-Go" test for the nitrile functionality.

-

Method: ATR (Attenuated Total Reflectance) or KBr pellet.

-

Critical Insight: Amidine salts often show broad N-H stretching that can obscure other regions, but the nitrile region (2200–2250 cm⁻¹) is usually clean.

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

| Nitrile ( | 2225 – 2240 | Medium/Sharp | Diagnostic for Open Chain |

| Amidine | 1670 – 1690 | Strong | |

| Amine | 3000 – 3400 | Broad | |

| Aromatic | 1450 – 1600 | Medium | Ring skeletal vibrations |

Warning: If the peak at ~2230 cm⁻¹ is absent, the material has likely cyclized to 1-aminoisoindolenine hydrochloride.

4.2. Nuclear Magnetic Resonance (NMR)

Objective: Confirm carbon count and proton environments.

-

Solvent: DMSO-

is required.-

Why? Amidine salts are insoluble in

.

-

-

9.4 – 9.8 ppm (Broad s, 3H/4H): Amidine

- 7.6 – 8.1 ppm (m, 4H): Aromatic ring protons. Look for an ABCD pattern typical of 1,2-disubstituted benzenes, though often overlaps into two multiplets.

-

~165.0 ppm: Amidine Quaternary Carbon (

-

~117.0 ppm: Nitrile Carbon (

- ~110.0 ppm: Quaternary Aromatic C attached to CN (Upfield due to anisotropy).

- 128.0 – 135.0 ppm: Remaining Aromatic Carbons.

4.3. Mass Spectrometry (HRMS)

-

Method: ESI-TOF (Positive Mode).

-

Target Ion:

(The cation). -

Formula:

-

Theoretical m/z: 146.0713 (

protonated free base).

Synthesis & Impurity Profiling (The "Expert" View)

Understanding the synthesis aids in identifying impurities. 2-Cyanobenzamidine is typically synthesized via the Pinner reaction or from phthalonitrile using methanolic ammonia/HCl.

Common Impurities:

-

2-Cyanobenzamide: Result of hydrolysis.

-

Marker: Loss of amidine N-H signals; appearance of amide peaks; shift of C=O in

(~168 ppm).

-

-

Phthalonitrile (Starting Material):

-

Marker: Insoluble in water/acid; two distinct nitrile peaks in IR if mixed.

-

-

Methyl Imidate Intermediate:

-

Marker: Singlet methoxy peak (

ppm) in

-

Figure 2: Synthetic pathway and potential impurity profile.

Experimental Protocol: Sample Preparation for NMR

To ensure reproducibility and prevent H/D exchange artifacts:

-

Dry the Salt: The hydrochloride salt is hygroscopic. Dry 20 mg of sample in a vacuum desiccator over

for 2 hours. -

Solvent Choice: Use anhydrous DMSO-

(ampoule grade preferred) to minimize water peaks at 3.33 ppm which can broaden amidine signals. -

Concentration: Dissolve ~10-15 mg in 0.6 mL solvent. High concentrations can lead to viscosity broadening.

-

Acquisition: Run at 298 K. If signals are extremely broad, lower temperature to 273 K to slow proton exchange.

References

- Spectroscopic Identification of Organic Compounds. Silverstein, R. M., et al. John Wiley & Sons.

-

Tautomerism in Amidine Systems. National Institutes of Health (PMC). Discusses the equilibrium of amidine/isoindoline systems.

-

Synthesis of Phthalonitrile Derivatives. ResearchGate. Context on precursor reactivity and cyclization conditions.

-

IR Spectra of Amidine Salts. ResearchGate. Characteristic bands for amidine hydrochlorides.

-

13C NMR Chemical Shifts. Oregon State University. Reference for nitrile and amidine carbon shifts.

An In-depth Technical Guide to the Synthesis of 2-Cyanobenzamidine Hydrochloride

Introduction: The Strategic Importance of 2-Cyanobenzamidine Hydrochloride

2-Cyanobenzamidine hydrochloride is a pivotal molecular scaffold in contemporary medicinal chemistry. Its significance lies in its role as a key building block for the synthesis of a class of targeted cancer therapeutics known as poly (ADP-ribose) polymerase (PARP) inhibitors. The benzamidine moiety serves as a potent pharmacophore, mimicking the nicotinamide portion of the NAD+ cofactor to competitively inhibit the PARP enzyme. This inhibition is critical in therapies for cancers with specific DNA repair defects, such as those harboring BRCA1/2 mutations.

The synthesis of this molecule, while conceptually straightforward, presents unique challenges in achieving regioselectivity and high purity. The presence of two nitrile groups in the common starting material, phthalonitrile, requires a carefully controlled reaction to selectively convert only one nitrile into an amidine. This guide provides a comprehensive overview of the predominant synthetic pathway, delving into the underlying chemical principles, offering detailed experimental protocols, and discussing critical process parameters for researchers and drug development professionals.

Primary Synthetic Pathway: The Pinner Reaction Approach from Phthalonitrile

The most established and widely utilized method for synthesizing 2-cyanobenzamidine hydrochloride begins with phthalonitrile and proceeds through a Pinner reaction. This classic organic transformation converts a nitrile into an imino ester salt (a Pinner salt) using an alcohol and a strong acid, typically anhydrous hydrogen chloride (HCl).[1][2][3] This intermediate is then treated with ammonia to yield the desired amidine.[1]

Causality and Mechanistic Underpinnings

The success of this pathway hinges on a two-step sequence:

-

Formation of the Imidate (Pinner Salt): The reaction is initiated by the protonation of one of the nitrile groups by anhydrous HCl.[2][4] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol (e.g., ethanol). The resulting intermediate, an ethyl imidate hydrochloride salt, is the crucial "Pinner salt."[2][3][5] Strict anhydrous conditions are paramount at this stage; the presence of water would lead to hydrolysis of the imidate, forming an unwanted ester byproduct.[1]

-

Ammonolysis to the Amidine: The isolated or in-situ generated Pinner salt is then subjected to ammonolysis. Ammonia, being a potent nucleophile, attacks the electrophilic carbon of the imidate, displacing the ethoxy group and forming the amidine. The reaction is typically driven to completion by using an excess of ammonia, often bubbled through the reaction mixture as a gas.[1] The final step involves the protonation of the basic amidine with HCl to form the stable, crystalline 2-cyanobenzamidine hydrochloride.

The overall workflow of this pathway is illustrated below.

Caption: Pinner reaction workflow for 2-Cyanobenzamidine HCl synthesis.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including in-process checks and characterization steps to ensure the reaction is proceeding as expected.

Step 1: Synthesis of Ethyl 2-Cyanobenzimidate Hydrochloride (Pinner Salt)

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Phthalonitrile | 128.13 | 25.6 g | 0.20 | Ensure high purity |

| Anhydrous Ethanol | 46.07 | 200 mL | - | Must be <0.05% water |

| Anhydrous HCl (gas) | 36.46 | ~10 g | ~0.27 | Pass through a drying tube |

| Anhydrous Diethyl Ether | 74.12 | 300 mL | - | For precipitation |

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube on the outlet.

-

Reagent Charging: Charge the flask with phthalonitrile (25.6 g, 0.20 mol) and anhydrous ethanol (200 mL).

-

Cooling: Cool the flask to 0°C in an ice-water bath. Effective temperature control is critical to prevent the exothermic reaction from generating side products.

-

HCl Gas Introduction: Begin slowly bubbling anhydrous hydrogen chloride gas through the stirred solution. Monitor the reaction progress by observing the formation of a precipitate. The reaction is typically complete after 2-3 hours, or when the solution is saturated with HCl.

-

Precipitation and Isolation: Once the reaction is complete, add anhydrous diethyl ether (300 mL) to the cold mixture to facilitate complete precipitation of the Pinner salt.

-

Filtration and Drying: Collect the white crystalline solid by vacuum filtration, washing it with two portions of cold anhydrous diethyl ether (50 mL each). Dry the product under vacuum to yield the ethyl 2-cyanobenzimidate hydrochloride.

Step 2: Synthesis of 2-Cyanobenzamidine Hydrochloride

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Ethyl 2-cyanobenzimidate HCl | 210.66 | 42.1 g | 0.20 | From Step 1 |

| Anhydrous Ethanol | 46.07 | 250 mL | - | |

| Ammonia (gas) | 17.03 | Excess | - | Pass through a drying tube |

Procedure:

-

Reaction Setup: In a flask similar to the one used in Step 1, suspend the Pinner salt (42.1 g, 0.20 mol) in anhydrous ethanol (250 mL).

-

Cooling: Cool the suspension to 0-5°C in an ice bath.

-

Ammonolysis: Bubble ammonia gas through the stirred suspension. The reaction is exothermic and the solid will gradually dissolve as the amidine is formed. The reaction is typically complete in 3-4 hours.

-

Monitoring: Progress can be monitored by thin-layer chromatography (TLC) until the starting imidate spot disappears.

-

Work-up: After the reaction is complete, filter the mixture to remove any ammonium chloride byproduct.

-

Crystallization: Concentrate the filtrate under reduced pressure. The crude 2-cyanobenzamidine hydrochloride will precipitate. Recrystallize the solid from an ethanol/ether mixture to obtain a pure, white crystalline product.

Alternative Synthetic Strategies

While the Pinner reaction is the workhorse, other methods exist, offering different advantages and disadvantages.

Pathway 2: Synthesis via Amidoxime Intermediate

An alternative route involves the conversion of a nitrile to an amidoxime, which is then reduced to the corresponding amidine.[6]

-

Amidoxime Formation: Phthalonitrile is reacted with hydroxylamine to form 2-cyano-N'-hydroxybenzamidine.

-

Reduction: The amidoxime intermediate is then reduced, typically by catalytic hydrogenation, to the 2-cyanobenzamidine.[6]

This method avoids the use of anhydrous HCl gas, which can be a significant advantage in terms of operational safety. However, the reduction step may require specialized hydrogenation equipment.

Caption: Alternative synthesis of 2-Cyanobenzamidine HCl via an amidoxime intermediate.

Comparison of Synthetic Pathways

| Feature | Pinner Reaction Pathway | Amidoxime Pathway |

| Starting Material | Phthalonitrile | Phthalonitrile |

| Key Reagents | Anhydrous HCl, Alcohol, Ammonia | Hydroxylamine, H₂/Catalyst |

| Advantages | Well-established, high-yielding | Avoids gaseous HCl, milder conditions |

| Disadvantages | Requires strict anhydrous conditions, use of corrosive HCl gas | Requires hydrogenation setup, potential for over-reduction |

| Scalability | Readily scalable | Scalability may be limited by hydrogenation equipment |

Product Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. Standard analytical techniques include:

-

Melting Point: A sharp melting point indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.

-

Infrared (IR) Spectroscopy: Characteristic peaks for the C≡N (nitrile) and C=N (amidine) stretches should be present.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound.

Conclusion

The synthesis of 2-cyanobenzamidine hydrochloride, a crucial precursor for PARP inhibitors, is most reliably achieved through the Pinner reaction of phthalonitrile. The key to success in this pathway is the rigorous control of reaction conditions, particularly the exclusion of moisture during the formation of the Pinner salt intermediate. While alternative routes, such as the amidoxime pathway, offer advantages in terms of reagent handling, the Pinner method remains the most robust and scalable approach for producing high-purity material essential for pharmaceutical research and development.

References

-

NROChemistry. Pinner Reaction. [Link]

-

Convenient synthesis of phthalonitrile‐containing mono‐benzoxazines with exceptional thermal stability and improved curing activity. (2024). ResearchGate. [Link]

-

Synthesis of 2‐aminobenzamide under various conditions. (2020). ResearchGate. [Link]

-

The synthesis of phthalonitrile derivatives (1 and 2) and their zinc... (n.d.). ResearchGate. [Link]

-

Pinner Reaction. (n.d.). SynArchive. [Link]

-

Pinner reaction. (n.d.). Wikipedia. [Link]

-

Preparation of Amines: Reduction of Amides and Nitriles. (2023). JoVE. [Link]

-

Amidine synthesis by imidoylation. (n.d.). Organic Chemistry Portal. [Link]

-

Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019). YouTube. [Link]

-

Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. (n.d.). ACS Publications. [Link]

-

Convergent evolution in biosynthesis of cyanogenic defence compounds in plants and insects. (n.d.). PMC - NIH. [Link]

-

A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. (n.d.). Taylor & Francis. [Link]

-

Amidines from cyclic amines and nitriles in the presence of zinc(II). (2022). RSC Publishing. [Link]

-

A Lewis acid-promoted Pinner reaction. (n.d.). Beilstein Journals. [Link]

-

Nitriles to Esters. (n.d.). Chemistry Steps. [Link]

-

A Lewis acid-promoted Pinner reaction. (2013). PMC - NIH. [Link]

Sources

physicochemical characteristics of 2-Cyanobenzamidine Hydrochloride

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Cyanobenzamidine Hydrochloride

Introduction

2-Cyanobenzamidine hydrochloride (CAS No: 426828-36-6) is a small molecule of significant interest to the chemical and pharmaceutical research communities.[] As a bifunctional compound featuring both a nitrile and an amidine group, it serves as a versatile building block in the synthesis of heterocyclic compounds and as a potential fragment in drug discovery programs, particularly in the design of enzyme inhibitors. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective application in reaction optimization, formulation development, analytical method design, and drug stability assessment.

This guide, prepared from the perspective of a senior application scientist, provides a comprehensive technical overview of 2-Cyanobenzamidine Hydrochloride. It moves beyond a simple recitation of data points to explain the causality behind experimental choices and provides robust, self-validating protocols for its characterization. The methodologies described herein are grounded in established analytical principles, ensuring that researchers can confidently apply this information to their own work.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to confirm its identity and basic properties. 2-Cyanobenzamidine hydrochloride is a solid material with the molecular formula C₈H₈ClN₃ and a molecular weight of 181.62 g/mol .[][2]

| Property | Value | Source |

| CAS Number | 426828-36-6 | [2] |

| Molecular Formula | C₈H₈ClN₃ | [] |

| Molecular Weight | 181.62 g/mol | [][2] |

| Synonym(s) | 2-cyanobenzenecarboximidamide hydrochloride | [2] |

| Physical Form | Solid | [2] |

| Typical Purity | ≥95% | [2][3] |

| Recommended Storage | Refrigerator | [2] |

| InChI Key | AWGKIZLAUKEEDM-UHFFFAOYSA-N | [2] |

The structure, comprising an ortho-substituted benzene ring with cyano and amidinium chloride groups, dictates its chemical behavior. The electron-withdrawing nature of the cyano group and the protonated, positively charged amidinium ion significantly influence its solubility, reactivity, and spectroscopic properties.

Solubility Profile: A Critical Parameter

A compound's solubility is a critical parameter for its use in chemical reactions, purification, and formulation.[4] While extensive quantitative solubility data for 2-Cyanobenzamidine Hydrochloride is not widely published, its polar nature, due to the hydrochloride salt, suggests solubility in polar solvents.

Expected Qualitative Solubility:

-

High Solubility: Polar protic solvents like water, methanol, and ethanol.

-

Moderate to High Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

-

Low to Insoluble: Nonpolar solvents like hexane, toluene, and diethyl ether.

For drug development and process chemistry, a precise quantitative understanding is essential. The Shake-Flask method is the gold-standard for determining thermodynamic solubility.[4]

Experimental Protocol: Solubility Determination via Shake-Flask Method

This protocol provides a reliable system for determining the solubility of 2-Cyanobenzamidine Hydrochloride in a chosen solvent.

Causality: The core principle is to create a saturated solution by agitating an excess of the solid compound in a solvent for a prolonged period, ensuring thermodynamic equilibrium is reached.[4] The subsequent analysis of the clarified supernatant provides the concentration of the dissolved solid, which is the solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2-Cyanobenzamidine Hydrochloride (e.g., 20-30 mg) to a known volume of the selected solvent (e.g., 1-2 mL) in a glass vial. The amount should be sufficient to ensure solid remains undissolved.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24-48 hours. This extended time is crucial to ensure the system reaches equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. For finer suspensions, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the chosen analytical technique (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described in Section 4.1. Calculate the original concentration in the supernatant based on the dilution factor.

-

Result: The calculated concentration is reported as the solubility, typically in mg/mL or mol/L.

Diagram: General Workflow for Solubility Determination

Caption: A systematic approach for conducting forced degradation studies on a drug substance.

Analytical Characterization Methodologies

A suite of analytical techniques is required for the unambiguous characterization of 2-Cyanobenzamidine Hydrochloride.

High-Performance Liquid Chromatography (HPLC)

Purpose: HPLC is the primary tool for determining the purity of 2-Cyanobenzamidine Hydrochloride and for quantifying it in various assays, including solubility and stability studies. [5]A reversed-phase method is typically the first choice for polar organic molecules.

Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. [6]Polar compounds like 2-Cyanobenzamidine Hydrochloride will elute relatively early. The gradient elution allows for the separation of the main compound from both more polar and less polar impurities within a reasonable run time.

Step-by-Step Methodology:

-

System: An HPLC system with a UV detector is required.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point.

-

Mobile Phase:

-

A: 10 mM Ammonium Acetate or Formate in water, pH adjusted to 3.0 with formic acid.

-

B: Acetonitrile or Methanol.

-

-

Gradient Elution: A typical gradient might be:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210-254 nm, determined by UV scan).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., water/methanol) to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: NMR is the most powerful technique for unambiguous structural elucidation and confirmation. Both ¹H and ¹³C NMR should be performed. [7] Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei. The chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule results in a unique resonance frequency (chemical shift), providing a detailed map of the molecular structure.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 2-Cyanobenzamidine Hydrochloride in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O, in an NMR tube. [7]DMSO-d₆ is often preferred as it solubilizes many organic salts and does not exchange with the acidic N-H protons of the amidine group, allowing them to be observed.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to expect are:

-

Aromatic protons (4H) in the ~7.5-8.5 ppm region, showing complex splitting patterns due to ortho-substitution.

-

Amidine N-H protons, which can be broad and may appear downfield (>9 ppm), depending on solvent and concentration.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom. Expected signals include:

-

Aromatic carbons (~120-140 ppm).

-

Nitrile carbon (-C≡N) (~115-120 ppm).

-

Amidine carbon (-C(NH₂)₂) (~160-170 ppm).

-

Mass Spectrometry (MS)

Purpose: MS is used to confirm the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). It is often coupled with liquid chromatography (LC-MS).

Causality: In Electrospray Ionization (ESI) MS, the sample is ionized to form gaseous ions. The mass analyzer separates these ions based on their m/z. For 2-Cyanobenzamidine, the free base (C₈H₇N₃, MW = 145.16) will be protonated, and the primary ion observed in positive ion mode will be the [M+H]⁺ ion at m/z ≈ 146.1.

Step-by-Step Methodology:

-

Instrumentation: An LC-MS system equipped with an ESI source.

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or injected through an HPLC system for separation prior to detection.

-

Ionization Mode: Use positive ion ESI mode.

-

Data Acquisition: Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion. High-resolution mass spectrometry can be used to confirm the elemental composition to within a few parts per million (ppm). [8]

Conclusion

2-Cyanobenzamidine hydrochloride is a valuable research chemical whose effective use hinges on a thorough understanding of its physicochemical properties. This guide has provided a detailed framework for its characterization, emphasizing not just the "what" but the "why" behind each analytical approach. The protocols for determining solubility, assessing stability, and performing structural and purity analysis are designed to be robust and adaptable. By applying these methodologies, researchers, scientists, and drug development professionals can ensure the quality and integrity of their work, paving the way for successful downstream applications in synthesis and discovery.

References

-

PubChem. (n.d.). 4-Cyanobenzamidine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Popa, D. S., et al. (2016). Validated Colorimetric Assay of Clonidine Hydrochloride from Pharmaceutical Preparations. Clujul Medical, 89(3), 408–413. Retrieved from [Link]

- Google Patents. (2019). CN110618227A - Method for detecting dicyandiamide content in cyanamide solution by using HPLC method.

-

PubMed. (2015). Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

-

Nemes, A., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3326. Retrieved from [Link]

-

ResearchGate. (n.d.). Liquid chromatography–tandem mass spectrometry and accurate m/z measurements of cyclic peptide cyanobacteria toxins. Retrieved from [Link]

-

PubMed. (2019). RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study. Retrieved from [Link]

-

Haggag, R. S., Belal, S. F., & Shaalan, R. A. (2011). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis, 19(2). Retrieved from [Link]

-

ResearchGate. (2015). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Retrieved from [Link]

-

Li, S., et al. (2022). Integration of Two-Dimensional Liquid Chromatography-Mass Spectrometry and Molecular Docking to Characterize and Predict Polar Active Compounds in Curcuma kwangsiensis. Molecules, 27(22), 7808. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. Retrieved from [Link]

-

PubMed. (2003). Stability-indicating HPTLC Determination of Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Formulations. Retrieved from [Link]

-

PubMed Central. (2024). Dual SPE–HPLC–MS/MS Platform for Cross-Class Antiparasitic Surveillance: Simultaneous Quantification of Oxyclozanide and Levamisole Hydrochloride in Ovine Tissues with Applications to Withdrawal Period Optimization. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Retrieved from [Link]

-

Danafar, H., & Hamidi, M. (2016). LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. Avicenna journal of medical biotechnology, 8(2), 91–98. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Development and Validation of Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Tizanidine HCl and Meloxicam in Rabbit's Plasma. Retrieved from [Link]

-

PubChem. (n.d.). Clonidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Agilent Technologies. (2024). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. Retrieved from [Link]

Sources

- 2. 2-Cyanobenzamidine Hydrochloride | 426828-36-6 [sigmaaldrich.com]

- 3. 2-Cyanobenzamidine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Integration of Two-Dimensional Liquid Chromatography-Mass Spectrometry and Molecular Docking to Characterize and Predict Polar Active Compounds in Curcuma kwangsiensis - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Binding & Mechanistic Analysis: 2-Cyanobenzamidine Hydrochloride in Serine Proteases

This is an in-depth technical guide analyzing the theoretical binding mode of 2-Cyanobenzamidine Hydrochloride to serine proteases.

Content Type: Technical Whitepaper & Experimental Guide Subject: Rational Drug Design / Molecular Modeling / Enzymology Target Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Scientists

Executive Summary

The benzamidine moiety is the quintessential P1 pharmacophore for trypsin-like serine proteases, exploiting the deep, negatively charged S1 specificity pocket. 2-Cyanobenzamidine Hydrochloride represents a specific structural modification where a nitrile group is introduced at the ortho (2-) position of the phenyl ring.

This guide analyzes the theoretical binding mode of this ligand. Unlike the para-substituted derivatives (e.g., p-aminobenzamidine) which extend into the solvent, the ortho-cyano group introduces critical steric and electronic perturbations within the S1 pocket. The theoretical consensus suggests a binding mode dominated by the amidine-Asp189 salt bridge , but modulated by a steric "lock" mechanism imposed by the 2-cyano group, potentially forcing a specific rotational conformer or inducing a penalty in binding affinity (

Molecular Architecture & Physicochemical Baseline

Before modeling the interaction, one must define the reacting species. The hydrochloride salt implies the amidine is protonated, which is the bioactive cationic form required for S1 recognition.

Ligand Properties

| Property | Value (Approx.) | Relevance to Binding |

| Scaffold | Benzamidine | P1 Anchor (S1 pocket specificity). |

| Substituent | 2-Cyano (-CN) | Electron-withdrawing; Steric bulk; Potential H-bond acceptor. |

| pKa (Amidine) | ~10.5 - 11.0 | Lower than benzamidine (~11.6) due to -CN induction, but still fully ionized at pH 7.4. |

| Geometry | Planar (Phenyl) | Fits the hydrophobic slot of S1. |

| Warhead Potential | Low/Moderate | Nitriles can form imidates with Ser195, but ortho-positioning likely prevents correct trajectory. |

The Target: S1 Pocket Topology (Trypsin Fold)

The S1 pocket is a narrow invagination defined by:

-

Bottom: Asp189 (Anionic anchor).

-

Sides: Residues 190-195, 213-220 (Hydrophobic walls with specific H-bond donors/acceptors).

-

Key Constraint: The distance between the bottom of the pocket and the catalytic Ser195 is optimized for an extended arginine side chain. Benzamidine mimics this but lacks the aliphatic linker.

Theoretical Binding Mode Analysis

The binding of 2-Cyanobenzamidine is hypothesized to follow a "Rock-and-Lock" mechanism, distinct from the free rotation allowed for unsubstituted benzamidine.

Primary Interaction: The Electrostatic Anchor

The driving force (

-

Mechanism: Two parallel H-bonds (

) form, burying the charge and displacing ordered water molecules. -

Stability: This interaction is non-negotiable; the ligand must orient the amidine down into the pocket.

Secondary Interaction: The Ortho-Cyano Effect

The 2-position places the cyano group deep within the pocket, adjacent to the amidine anchor.

-

Steric Clash (The "Rock"): In a standard benzamidine binding pose, the phenyl ring can rotate. The 2-cyano group, however, has a van der Waals radius that may clash with Ser190 or Gln192 (depending on the specific protease isoform, e.g., Thrombin vs. Trypsin).

-

Conformational Selection (The "Lock"): To avoid steric clash, the phenyl ring likely rotates ~20-30° out of the standard plane, or the cyano group orients towards the "back" of the pocket (residue 213/214 region) where space is often more permissive.

-

Electronic Modulation: The electron-withdrawing nature of the nitrile reduces the electron density on the phenyl ring, potentially enhancing

stacking interactions with Tyr228 (if present) or His57 , although the ortho position makes stacking geometry difficult.

The "Warhead" Hypothesis (Covalent Reversibility)

Nitriles are known reversible covalent inhibitors (forming thioimidates with Cys or imidates with Ser).

-

Theoretical Barrier: For the nitrile to react with the catalytic Ser195 , the carbon of the nitrile group must be within ~2.0 Å of the Ser195 hydroxyl oxygen.

Visualization: Interaction Logic Pathway

The following diagram illustrates the logical flow of the binding event and the competing forces determining the final complex stability.

Caption: Logic flow of 2-Cyanobenzamidine binding. The primary salt bridge drives binding, while the ortho-cyano group introduces steric constraints that likely reduce affinity compared to the unsubstituted parent.

Experimental Validation Protocols

To validate the theoretical model, the following self-validating protocols are recommended.

Computational Docking Workflow (In Silico)

Objective: Predict the precise orientation of the 2-cyano group.

-

Preparation:

-

Protein: Download PDB 3PTB (Trypsin-Benzamidine complex). Strip water (except conserved H2O #301 if relevant). Protonate His57 (monocationic).

-

Ligand: Build 2-Cyanobenzamidine. Generate 3D conformers. Set charge to +1 (amidine).

-

-

Grid Generation: Center grid on Asp189. Dimensions:

Å. -

Docking (e.g., AutoDock Vina / Glide):

-

Run rigid receptor docking first.

-

Critical Step: Run "Induced Fit" docking allowing flexibility of Ser190 and Gln192 . The ortho-substituent often forces side-chain movement.

-

-

Analysis: Measure distance between Nitrile-N and Ser190-OH. If

Å, check for H-bond angles.

Enzyme Inhibition Assay (In Vitro)

Objective: Determine

-

Reagents: Bovine Trypsin, Substrate (BAPNA or Chromozym TH), Buffer (50 mM Tris-HCl, pH 8.0, 10 mM CaCl2).

-

Protocol:

-

Prepare serial dilutions of 2-Cyanobenzamidine (0, 10, 50, 100, 500

M). -

Incubate Trypsin (10 nM final) with inhibitor for 10 min at 25°C.

-

Add Substrate (

concentration). -

Monitor Absorbance (

nm) for 5 min (Initial Velocity, -

Data Treatment: Plot Dixon Plot (

vs. -

Validation: If lines intersect above the x-axis, it is Competitive Inhibition (confirms S1 binding). If lines are parallel, it is Uncompetitive (incorrect model).

-

References

-

Katz, B. A., et al. (1998).[1] "Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology, 5(2), 87-96. Link

-

Marquart, M., et al. (1983). "The geometry of the reactive site and of the peptide groups in trypsin, trypsinogen and its complexes with inhibitors." Acta Crystallographica Section B, 39(4), 480-490. Link

-

Finer-Moore, J., et al. (1996). "Solvent structure in crystals of trypsin and five related serine proteases." Protein Engineering, Design and Selection, 9(1), 69-75. Link

-

Bode, W., & Huber, R. (1992). "Natural protein proteinase inhibitors and their interaction with proteinases." European Journal of Biochemistry, 204(2), 433-451. Link

-

Case, D. A., et al. (2005). "The Amber biomolecular simulation programs." Journal of Computational Chemistry, 26(16), 1668-1688. (Reference for Molecular Dynamics protocols). Link

Sources

An In-depth Technical Guide to 2-Cyanobenzamidine Hydrochloride: A Potential Dual-Mechanism Chemical Probe for Cysteine and Serine Proteases

This guide provides a comprehensive technical overview of 2-Cyanobenzamidine Hydrochloride, exploring its potential as a novel chemical probe. Drawing from an analysis of its core structural motifs and the established reactivity of related compounds, we present a scientifically grounded hypothesis for its mechanism of action and outline a strategic roadmap for its validation and application in drug discovery and chemical biology.

Introduction: The Quest for Precision in Chemical Biology

Chemical probes are indispensable tools in modern biomedical research, enabling the interrogation of complex biological systems with a level of precision that genetic methods alone cannot achieve.[1][2] The ideal probe offers high selectivity for its intended target, a well-defined mechanism of action, and suitability for use in cellular and in vivo models. While many probes are designed for a single target class, molecules with the potential for dual or multi-targeting capabilities are of increasing interest for dissecting crosstalk between signaling pathways and identifying novel therapeutic strategies.

2-Cyanobenzamidine Hydrochloride is a small molecule that has not been extensively characterized in the biological literature. However, its structure is a compelling composite of two well-established pharmacophores: a benzamidine moiety, known to target serine proteases, and a 2-cyano-substituted aromatic ring, which suggests reactivity towards nucleophilic amino acid residues, particularly cysteine. This guide will therefore explore the untapped potential of 2-Cyanobenzamidine Hydrochloride as a dual-mechanism chemical probe, providing a theoretical framework and practical experimental workflows for its characterization and deployment.

Physicochemical Properties and Synthesis

A thorough understanding of a potential probe's chemical properties is fundamental to its application.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 426828-36-6 | [3] |

| Molecular Formula | C₈H₈ClN₃ | [4] |

| Molecular Weight | 181.62 g/mol | [4] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95% | [4] |

| Storage | Refrigerator | [4] |

Proposed Synthesis

Hypothetical Synthetic Workflow:

Caption: Proposed two-step synthesis of 2-Cyanobenzamidine Hydrochloride.

A Dual-Nature Hypothesis: Mechanism of Action and Potential Targets

The true potential of 2-Cyanobenzamidine Hydrochloride as a chemical probe lies in the distinct yet potentially synergistic activities of its two core functional groups.

The Benzamidine Moiety: A Reversible Inhibitor of Serine Proteases

The benzamidine functional group is a well-established mimic of the guanidinium side chain of arginine. This structural homology allows it to act as a competitive, reversible inhibitor of serine proteases that preferentially cleave after arginine or lysine residues, such as trypsin, thrombin, and plasmin.[7] The positively charged amidinium group forms strong ionic interactions with the negatively charged aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket of these enzymes.

Potential Serine Protease Targets:

-

Trypsin and trypsin-like enzymes

-

Thrombin

-

Plasmin

-

Other proteases with specificity for basic residues

The 2-Cyano Group: A Covalent "Warhead" for Cysteine Residues

Recent studies have highlighted the reactivity of cyanamide and related functional groups as "warheads" for the covalent modification of cysteine residues.[8] Specifically, 2-cyanopyridine derivatives have been shown to react efficiently with N-terminal cysteines under mild, aqueous conditions to form a stable thiazoline ring.[9][10] This reactivity is enhanced by electron-withdrawing groups on the aromatic ring. The cyano group in 2-Cyanobenzamidine is similarly positioned to be activated by the aromatic system, making it a plausible electrophile for reaction with a nucleophilic cysteine thiol.

Proposed Covalent Mechanism:

The lone pair of the cysteine thiol can attack the electrophilic carbon of the nitrile, leading to the formation of a covalent thioimidate adduct. This interaction would be highly dependent on the accessibility and nucleophilicity of the cysteine residue within the protein's three-dimensional structure.

Covalent Modification of Cysteine:

Caption: Hypothesized covalent reaction with a cysteine residue.

Potential Cysteine-Containing Targets:

-

Cysteine Proteases: Caspases, Cathepsins, Calpains

-

Deubiquitinating Enzymes (DUBs): Many DUBs utilize a catalytic cysteine in their active site.[8]

-

Other proteins with reactive cysteines: The probe could potentially be used in activity-based protein profiling (ABPP) to discover novel functional cysteines in the proteome.

Proposed Experimental Workflows for Probe Characterization

To validate the potential of 2-Cyanobenzamidine Hydrochloride as a chemical probe, a systematic series of experiments is required. The following workflows provide a roadmap for researchers to elucidate its targets and mechanism of action.

Workflow 1: Target Identification using Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy to identify the targets of a covalent probe within a complex biological sample.[11] A modified version of 2-Cyanobenzamidine Hydrochloride containing a reporter tag (e.g., an alkyne for click chemistry) would be synthesized.

Step-by-Step ABPP Protocol:

-

Probe Synthesis: Synthesize an alkyne-modified analog of 2-Cyanobenzamidine Hydrochloride.

-

Cell Lysate Incubation: Incubate the alkyne-probe with a cell lysate or live cells to allow for covalent modification of target proteins.

-

Click Chemistry: After removing excess probe, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., biotin for enrichment or a fluorophore for visualization) to the probe-labeled proteins.

-

Enrichment and Digestion: If using a biotin tag, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the probe.

-

Data Analysis: Identify the specific sites of modification on the target proteins by searching for the mass shift corresponding to the probe adduct on cysteine or other residues.

ABPP Workflow Diagram:

Caption: Workflow for identifying covalent targets of 2-Cyanobenzamidine.

Workflow 2: Biochemical Validation of Target Engagement

Once potential targets are identified, their interaction with 2-Cyanobenzamidine Hydrochloride must be validated using purified proteins.

Step-by-Step Biochemical Assay Protocol:

-

Enzyme Source: Obtain purified recombinant serine and cysteine proteases identified in the ABPP screen.

-

Inhibition Assay:

-

For each enzyme, set up a reaction with its specific fluorogenic substrate.

-

Pre-incubate the enzyme with varying concentrations of 2-Cyanobenzamidine Hydrochloride for a defined period.

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable model to determine the IC₅₀ value.

-

-

Mechanism of Inhibition Studies:

-

To distinguish between reversible and irreversible inhibition, perform a "jump-dilution" experiment. Incubate the enzyme with a high concentration of the inhibitor, then rapidly dilute the mixture and measure the recovery of enzyme activity over time. A lack of recovery suggests irreversible inhibition.

-

To determine the type of reversible inhibition (competitive, non-competitive, etc.) for serine proteases, perform enzyme kinetics studies at different substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

-

Workflow 3: Cell-Based Assays for Target Validation

To confirm that the probe engages its target in a cellular context and elicits a functional response, cell-based assays are essential.

Example Cell-Based Assay (Caspase-3/7 Activity):

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line).

-

Induce Apoptosis: Treat the cells with a known apoptosis-inducing agent (e.g., staurosporine) to activate caspases.

-

Inhibitor Treatment: Co-treat the cells with the apoptosis inducer and varying concentrations of 2-Cyanobenzamidine Hydrochloride.

-

Measure Caspase Activity: Use a commercially available luminescent or fluorescent assay that measures the activity of caspase-3 and -7.

-

Data Analysis: Determine the IC₅₀ of 2-Cyanobenzamidine Hydrochloride for the inhibition of apoptosis-induced caspase activity.

Safety and Handling

As a novel chemical, 2-Cyanobenzamidine Hydrochloride should be handled with appropriate caution in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Wash hands thoroughly after handling.

-

Conclusion and Future Directions

2-Cyanobenzamidine Hydrochloride presents an intriguing opportunity for the development of a novel chemical probe. Its unique structure, combining a known serine protease-targeting motif with a potential cysteine-reactive warhead, suggests the possibility of dual-targeting capabilities or a unique selectivity profile. The experimental workflows outlined in this guide provide a clear path for the scientific community to dissect its mechanism of action, identify its molecular targets, and ultimately validate its utility as a tool for chemical biology and drug discovery. Future work should focus on the synthesis of tagged derivatives for proteomic studies and the evaluation of its selectivity and potency against a broad range of proteases. Such studies will be crucial in determining whether 2-Cyanobenzamidine Hydrochloride can fulfill its potential and become a valuable addition to the chemical biology toolbox.

References

-

Title: 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions Source: National Institutes of Health URL: [Link]

-

Title: 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions Source: RSC Publishing URL: [Link]

-

Title: 2-Cyanobenzamide Source: SpectraBase URL: [Link]

-

Title: N‐Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1 Source: ResearchGate URL: [Link]

-

Title: Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability Source: PubMed URL: [Link]

-

Title: Proteomic analysis of 2-monochloropropanediol (2-MCPD) and 2-MCPD dipalmitate toxicity in rat kidney and liver in a 28-days study Source: PubMed URL: [Link]

- Title: CN102993122A - Novel synthesis path of trimetazidine hydrochloride Source: Google Patents URL

-

Title: Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications Source: RSC Publishing URL: [Link]

-

Title: Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties Source: PubMed URL: [Link]

- Title: CN110511159B - Synthesis method of benserazide hydrochloride Source: Google Patents URL

-

Title: Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications Source: PubMed Central URL: [Link]

-

Title: Mechanism of the antihypertensive effect of alpha 2-agonists Source: PubMed URL: [Link]

-

Title: Mechanism of action of guanethidine Source: PubMed URL: [Link]

-

Title: Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site Source: PMC URL: [Link]

-

Title: A dual-enzyme activated fluorescent probe for precise identification of tumor senescence Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography in fertilizer, soil or plant samples Source: ResearchGate URL: [Link]

Sources

- 1. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 426828-36-6 Cas No. | 2-Cyanobenzamidine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 4. 2-Cyanobenzamidine Hydrochloride | 426828-36-6 [sigmaaldrich.com]

- 5. CN110511159B - Synthesis method of benserazide hydrochloride - Google Patents [patents.google.com]

- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Proteomic analysis of 2-monochloropropanediol (2-MCPD) and 2-MCPD dipalmitate toxicity in rat kidney and liver in a 28-days study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

developing a colorimetric assay with 2-Cyanobenzamidine Hydrochloride

An Application Guide: Developing a Colorimetric Protease Inhibition Assay Using 2-Cyanobenzamidine Hydrochloride

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a colorimetric assay to screen for protease inhibitors, using 2-Cyanobenzamidine Hydrochloride as a model covalent inhibitor. Proteases are a critical class of enzymes involved in numerous physiological and pathological processes, making them prime targets for therapeutic intervention. This guide details the underlying principles of the assay, step-by-step protocols for its development and execution, and methods for data analysis and interpretation. By explaining the causality behind experimental choices, this application note serves as a practical resource for characterizing the inhibitory potential of novel compounds against specific proteases.

Introduction: The Critical Role of Protease Inhibitors

Proteases are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids.[1] They are fundamental to countless biological processes, from digestion and blood clotting to cell signaling and apoptosis. Dysregulation of protease activity is a hallmark of many diseases, including cancer, neurodegenerative disorders, and viral infections.[1][2] Consequently, the discovery and development of potent and specific protease inhibitors remain a cornerstone of modern drug discovery.

2-Cyanobenzamidine belongs to a class of inhibitors that leverage a reactive "warhead" to form a stable, often irreversible, bond with the target enzyme. The benzamidine scaffold itself is a well-known competitive inhibitor of serine proteases like trypsin, mimicking the guanidinium group of arginine. The addition of a cyano (nitrile) group provides an electrophilic warhead designed to form a covalent bond with a nucleophilic residue in the enzyme's active site, such as the catalytic cysteine or serine.[3] This mechanism of covalent inhibition can lead to high potency and prolonged duration of action.[3][4]

This guide outlines a colorimetric assay designed to quantify the inhibitory activity of compounds like 2-Cyanobenzamidine Hydrochloride. The assay relies on a simple principle: a protease cleaves a synthetic chromogenic substrate, releasing a colored molecule (a chromophore). The rate of color development is directly proportional to the protease activity. In the presence of an inhibitor, this rate is reduced, providing a clear and quantifiable measure of inhibition.

Assay Principle and Mechanism

The assay is based on the competition between a chromogenic substrate and the inhibitor for the active site of the protease.

-

Enzymatic Reaction: In the absence of an inhibitor, the protease (e.g., a cysteine protease like Papain or a serine protease like Trypsin) cleaves a specific substrate, releasing a chromophore such as p-nitroaniline (pNA), which is yellow and can be quantified by measuring its absorbance at approximately 405 nm.

-

Inhibition Mechanism: 2-Cyanobenzamidine acts as a covalent inhibitor. The benzamidine moiety directs the molecule to the enzyme's active site. The electrophilic nitrile group then reacts with a key nucleophilic residue (e.g., the thiol group of a cysteine), forming a stable covalent adduct.[3] This modification inactivates the enzyme, preventing it from processing the substrate.

-

Detection: The reduction in the rate of pNA release, measured as a decrease in absorbance over time, is directly proportional to the inhibitory activity of the compound.

Below is a conceptual diagram illustrating the mechanism of covalent inhibition by 2-Cyanobenzamidine.

Caption: Mechanism of covalent protease inhibition.

Materials and Reagents

-

Protease: A purified protease (e.g., Papain, Trypsin). The choice depends on the research target.

-

Inhibitor: 2-Cyanobenzamidine Hydrochloride.

-

Chromogenic Substrate: A substrate specific to the chosen protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin).

-

Assay Buffer: Buffer appropriate for the chosen protease (e.g., Tris-HCl, PBS). The pH should be optimized for enzyme activity and stability.

-

Control Inhibitor (Optional): A known inhibitor for the chosen protease (e.g., Benzamidine Hydrochloride for Trypsin) to validate the assay.

-

DMSO: For dissolving the inhibitor.

-

Equipment:

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at ~405 nm.

-

Multichannel pipette.

-

Incubator or water bath.

-

Experimental Protocols

This section provides a structured workflow for developing and running the inhibition assay.

Caption: Experimental workflow for the protease inhibition assay.

Protocol 1: Reagent Preparation

Accurate reagent preparation is fundamental to assay reproducibility.

-

Assay Buffer: Prepare 1 L of 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂. Filter and store at 4°C. Causality: The pH is set to the optimal range for many serine proteases like trypsin. Calcium ions are often required for enzyme stability and activity.

-

Protease Stock Solution: Prepare a 1 mg/mL stock solution of the protease in cold assay buffer. Aliquot and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

-

Substrate Stock Solution: Prepare a 100 mM stock solution of the chromogenic substrate in DMSO. Store in the dark at -20°C. Causality: DMSO is used for solubility. Storing in the dark prevents photobleaching of the chromophore.

-

Inhibitor Stock Solution: Prepare a 50 mM stock solution of 2-Cyanobenzamidine Hydrochloride in DMSO. This high concentration allows for minimal addition of DMSO to the final assay, reducing potential solvent effects.

Protocol 2: Enzyme Activity Titration

The goal is to find the enzyme concentration that yields a linear reaction rate within a convenient timeframe.

-

Prepare Enzyme Dilutions: Serially dilute the protease stock solution in assay buffer to achieve a range of concentrations (e.g., 100 µg/mL down to 0.1 µg/mL).

-

Set up the Assay Plate: In a 96-well plate, add 50 µL of each enzyme dilution in triplicate. Include wells with buffer only as a blank.

-

Initiate Reaction: Add 50 µL of a fixed, non-limiting concentration of the substrate (e.g., 1 mM) to all wells.

-

Measure Absorbance: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode).

-

Analyze Data: Plot the rate of reaction (ΔAbs/min) against the enzyme concentration. Select a concentration from the linear portion of the curve that gives a robust signal (e.g., a rate of 0.05-0.1 ΔAbs/min). This will be the working concentration for subsequent experiments.

Protocol 3: Performing the Inhibition Assay

This protocol uses the optimized conditions to measure the effect of 2-Cyanobenzamidine Hydrochloride.

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of the 2-Cyanobenzamidine Hydrochloride stock solution in assay buffer containing a constant, low percentage of DMSO (e.g., 1%). The concentration range should span several orders of magnitude around the expected IC₅₀ (e.g., from 100 µM to 1 nM).

-

Set up Assay Plate:

-

Test Wells: Add 25 µL of each inhibitor dilution.

-

Positive Control (No Inhibition): Add 25 µL of assay buffer with 1% DMSO.

-

Negative Control (Blank): Add 50 µL of assay buffer.

-

-

Pre-incubation: Add 25 µL of the working protease solution to the test and positive control wells. Mix gently and incubate the plate for 30 minutes at 37°C. Causality: Pre-incubation is crucial for covalent inhibitors. It allows time for the covalent bond to form between the inhibitor and the enzyme, ensuring that the measured inhibition reflects the covalent modification rather than just initial reversible binding.

-

Initiate Reaction: Add 50 µL of the chromogenic substrate (at the optimized concentration from Protocol 2) to all wells to bring the final volume to 100 µL.

-

Measure Absorbance: Immediately read the absorbance at 405 nm in kinetic mode for 30 minutes at 37°C.

Data Analysis and Interpretation

The primary outputs of this assay are the percentage of inhibition and the IC₅₀ value.

-

Calculate Reaction Rates: For each concentration of the inhibitor, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate Percentage Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100 Where:

-

V_inhibitor is the rate in the presence of the inhibitor.

-

V_no_inhibitor is the rate from the positive control well.

-

-

Determine the IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of the inhibitor that reduces enzyme activity by 50%.

Data Presentation Table

| 2-Cyanobenzamidine [µM] | Log [Inhibitor] | Avg. Rate (ΔAbs/min) | % Inhibition |

| 100 | 2.0 | 0.002 | 98.0% |

| 10 | 1.0 | 0.011 | 89.0% |

| 1 | 0.0 | 0.045 | 55.0% |

| 0.1 | -1.0 | 0.082 | 18.0% |

| 0.01 | -2.0 | 0.096 | 4.0% |

| 0 (Control) | N/A | 0.100 | 0.0% |

Note: Data presented are for illustrative purposes only.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background signal | Substrate is unstable and hydrolyzing spontaneously. | Prepare fresh substrate solution. Check the pH of the assay buffer. |

| No or low enzyme activity | Enzyme is inactive. Incorrect buffer conditions. | Use a fresh enzyme aliquot. Optimize buffer pH and ionic strength. Ensure necessary cofactors (e.g., CaCl₂) are present. |

| Precipitation in wells | Inhibitor or substrate is not soluble at the tested concentration. | Decrease the final concentration. Increase the percentage of DMSO slightly (not to exceed 5% as it may inhibit the enzyme). |

| Inconsistent results | Pipetting errors. Temperature fluctuations. | Use calibrated pipettes. Ensure the plate is uniformly incubated. Mix wells thoroughly but gently. |

Conclusion

The described colorimetric assay provides a robust, high-throughput compatible method for evaluating the inhibitory potency of compounds like 2-Cyanobenzamidine Hydrochloride. By understanding the principles of covalent inhibition and carefully optimizing assay parameters, researchers can generate reliable data crucial for the hit-to-lead and lead optimization stages of drug discovery. This application note serves as a foundational guide, which should be adapted and validated for the specific protease and inhibitor classes under investigation.

References

-

Ding, X., Ge, D., & Yang, K.-L. (2014). Colorimetric protease assay by using gold nanoparticles and oligopeptides. Sensors and Actuators B: Chemical, 201, 234–239. [Link]

-

Klebe, G. (2013). Inhibitors of Hydrolases with an Acyl–Enzyme Intermediate. Drug Design, 393-413. [Link]

-

Cleveland Clinic. (2023). Protease Inhibitors. Cleveland Clinic Health Library. [Link]

-

National Center for Biotechnology Information. (2017). Protease Inhibitors (HIV). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

dos Santos, V. M., et al. (2024). Recent Advances on Targeting Proteases for Antiviral Development. Molecules, 29(5), 1039. [Link]

-

Brot, N., & Sroka, P. (1991). Observations on the effects of protease inhibitors on the suppression of experimental allergic encephalomyelitis. Journal of Neuroimmunology, 35(1-3), 233-241. [Link]

-

G-Biosciences. (n.d.). Protease Assay™. Technical Manual. [Link]

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Observations on the effects of protease inhibitors on the suppression of experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances on Targeting Proteases for Antiviral Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protease Inhibitors (HIV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of 2-Cyanobenzamidine Hydrochloride in Cell-Based Assays for Nitric Oxide Research

Introduction: Unveiling the Potential of 2-Cyanobenzamidine Hydrochloride as a Nitric Oxide Synthase Inhibitor

Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathophysiological processes, including neurotransmission, vasodilation, and the immune response. The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Given the profound biological effects of NO, the modulation of NOS activity is a critical area of research for the development of novel therapeutics. Overproduction of NO is associated with conditions such as septic shock, neurodegenerative disorders, and chronic inflammation, making NOS inhibitors valuable tools for research and potential drug candidates[1][2].

This document provides a comprehensive guide to the application of 2-Cyanobenzamidine Hydrochloride, a benzamidine derivative, in cell-based assays to investigate the role of nitric oxide. While direct studies on 2-Cyanobenzamidine Hydrochloride as a NOS inhibitor are emerging, its structural similarity to other known competitive NOS inhibitors, such as p-aminobenzamidine, suggests its potential to act by binding to the active site of NOS enzymes and preventing the conversion of L-arginine to NO[3][4]. Benzamidine and its derivatives are known inhibitors of serine proteases, and this off-target activity should be considered in experimental design[5][6].

These application notes will provide researchers, scientists, and drug development professionals with detailed protocols for utilizing 2-Cyanobenzamidine Hydrochloride to modulate and measure NO production and its downstream signaling effects in a cellular context.

Chemical and Physical Properties of 2-Cyanobenzamidine Hydrochloride

| Property | Value | Source |

| Synonym(s) | 2-cyanobenzenecarboximidamide hydrochloride | |

| CAS Number | 426828-36-6 | |

| Molecular Formula | C₈H₈ClN₃ | |

| Molecular Weight | 181.62 g/mol | |

| Physical Form | Solid | |

| Storage | Store at refrigerator temperatures. |

I. Measuring Nitric Oxide Production: The Griess Assay

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant. This assay allows for the indirect measurement of NO production by cells.

Principle of the Griess Assay

The Griess reagent system involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically at 540-570 nm.

Experimental Workflow for the Griess Assay```dot

Caption: Workflow for immunofluorescence staining of NOS enzymes.

Detailed Protocol for Immunofluorescence Staining of iNOS

Materials:

-

Cells cultured on sterile glass coverslips in a multi-well plate

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin (BSA) or normal goat serum in PBS)

-

Primary antibody against the NOS isoform of interest (e.g., anti-iNOS antibody)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Culture and treat cells on coverslips as described in the Griess assay protocol.

-

Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer according to the manufacturer's recommendations.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the coverslips three times with PBS.

-

Dilute the fluorescently labeled secondary antibody in blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining:

-

Wash the coverslips three times with PBS.

-

Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

-

Wash twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Visualize the staining using a fluorescence microscope.

-

III. Analyzing NO-Mediated Signaling Pathways: Western Blotting

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It can be used to investigate the effect of 2-Cyanobenzamidine Hydrochloride on the expression of NOS enzymes or the phosphorylation status of downstream targets in NO signaling pathways.

Principle of Western Blotting

Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with specific primary antibodies against the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that catalyzes a chemiluminescent reaction for detection.

Simplified NO Signaling Pathway

Caption: A simplified nitric oxide signaling pathway.

Detailed Protocol for Western Blotting

Materials:

-

Cell lysates prepared in a suitable lysis buffer containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-iNOS, anti-eNOS, anti-phospho-VASP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Lyse treated and control cells and determine the protein concentration of each sample.

-

-

Gel Electrophoresis:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

-

IV. Practical Considerations and Self-Validating Systems

To ensure the trustworthiness and reproducibility of your results, it is crucial to incorporate proper controls and carefully consider experimental parameters.

| Parameter | Recommendation | Rationale |

| Optimal Concentration | Perform a dose-response curve (e.g., 1 µM to 100 µM) to determine the IC₅₀ of 2-Cyanobenzamidine Hydrochloride for NOS inhibition in your specific cell type. | The effective concentration can vary between cell lines and experimental conditions. |

| Positive Control | Use a well-characterized NOS inhibitor (e.g., L-NAME or aminoguanidine) alongside 2-Cyanobenzamidine Hydrochloride. | This validates that the assay is capable of detecting NOS inhibition and provides a benchmark for the potency of the test compound. |

| Negative Control | Include a vehicle-only control to account for any effects of the solvent. | Ensures that the observed effects are due to the compound and not the vehicle. |

| Cell Viability Assay | Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to ensure that the observed decrease in NO production is not due to cell death. | Distinguishes between specific enzyme inhibition and general toxicity. |

| Off-Target Effects | Be aware of the potential for 2-Cyanobenzamidine Hydrochloride to inhibit serine proteases. Consider using a broad-spectrum protease inhibitor cocktail in your experiments or assessing its effect on protease activity directly. | Benzamidine derivatives are known to have activity against other enzymes, which could confound results. [5][6] |

| Specificity of NOS Isoform | If possible, use cell lines that predominantly express a single NOS isoform or use isoform-specific inhibitors for comparison. | This helps to determine if 2-Cyanobenzamidine Hydrochloride has selectivity for a particular NOS isoform. |

Conclusion